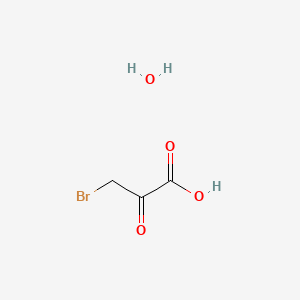

3-Bromopyruvic acid hydrate

描述

属性

IUPAC Name |

3-bromo-2-oxopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3.H2O/c4-1-2(5)3(6)7;/h1H2,(H,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYDPLZNPJYABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656950 | |

| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206860-50-6 | |

| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of 3 Bromopyruvic Acid Hydrate

Interaction with Monocarboxylate Transporters (MCTs)

The entry of 3-Bromopyruvic acid hydrate (B1144303) into cancer cells is a critical first step in its mechanism of action, a process largely facilitated by a family of proteins known as monocarboxylate transporters (MCTs).

Role of MCT1 in Cellular Uptake

Research has identified Monocarboxylate Transporter 1 (MCT1) as a primary conduit for the cellular uptake of 3-Bromopyruvic acid hydrate. mdpi.comresearchgate.netmdpi.comdntb.gov.ua MCTs are transmembrane proteins responsible for the transport of monocarboxylates such as lactate (B86563) and pyruvate (B1213749) across the cell membrane. explorationpub.comfrontiersin.org Due to its structural similarity to pyruvate, 3-BrPA is recognized and transported by MCT1. mdpi.commdpi.com This transport is crucial for the compound to reach its intracellular targets. Studies have shown that the expression of MCT1 is often elevated in glycolytic breast tumors and other cancer cell lines, which can correlate with sensitivity to 3-BrPA. escholarship.org The uptake of 3-BrPA via MCT1 is a key factor in its selective action against cancer cells. mdpi.com

Selective Accumulation in Malignant Cells

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. frontiersin.orgmdpi.comnih.gov This metabolic shift results in the overproduction and subsequent efflux of lactic acid to maintain intracellular pH. mdpi.comnih.gov To facilitate this, cancer cells often overexpress MCTs, particularly MCT1 and MCT4. mdpi.commdpi.comnih.gov This overexpression inadvertently creates an efficient entry route for this compound. mdpi.com Consequently, 3-BrPA selectively accumulates in malignant cells that exhibit high levels of MCT expression, while normal cells with lower MCT expression are largely spared. mdpi.commdpi.com This selective accumulation is a cornerstone of the compound's therapeutic window.

Impact of MCT Expression Levels on this compound Efficacy

The level of MCT expression, particularly MCT1, directly influences the efficacy of this compound. nih.gov Higher expression of MCT1 has been shown to correlate with increased sensitivity of cancer cells to 3-BrPA. nih.govwesleyan.edu Conversely, cancer cells with lower MCT1 expression may exhibit resistance to the compound. nih.gov For instance, in colorectal cancer cells, the HCT-15 cell line, which has the highest basal expression of MCT1 and its chaperone CD147, was found to be the most sensitive to 3-BrPA. nih.gov This underscores the pivotal role of MCT expression as a determinant of cellular response to this compound.

Interactive Table: Impact of MCT1 Expression on this compound (3-BrPA) Efficacy

| Cell Line/Cancer Type | MCT1 Expression Level | Sensitivity to 3-BrPA | Research Finding |

| Glycolytic Breast Tumors | Elevated | High | Elevated MCT1 expression correlates with increased sensitivity. escholarship.org |

| HCT-15 (Colorectal Cancer) | High | High | Found to be the most sensitive cell line with the highest basal MCT1 expression. nih.gov |

| MDA-MB-231 (Breast Cancer) | Low | Low | Shows less sensitivity to 3-BrPA, which can be enhanced by overexpressing MCT1. wesleyan.edu |

| Various Cancer Cell Lines | Overexpressed | High | Overexpression of MCTs is a key reason for the selective accumulation and efficacy of 3-BrPA in malignant cells. mdpi.commdpi.com |

Glycolytic Pathway Inhibition by this compound

Once inside the cancer cell, this compound exerts its cytotoxic effects by targeting key enzymes in the glycolytic pathway, leading to a catastrophic energy crisis for the cell.

Hexokinase II (HKII) Inhibition and Dissociation from Mitochondria

Hexokinase II (HKII) is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. nih.govnih.gov In many cancer cells, HKII is overexpressed and strategically bound to the outer mitochondrial membrane through the voltage-dependent anion channel (VDAC). nih.govnih.govmdpi.com This association provides HKII with preferential access to ATP synthesized by the mitochondria and protects the cell from apoptosis. nih.gov

This compound is a potent inhibitor of HKII. nih.govnih.govmedchemexpress.com It is believed to inhibit HKII through the alkylation of cysteine residues, leading to a covalent modification of the enzyme. nih.govresearchgate.net This inhibition disrupts the first committed step of glycolysis. nih.gov Furthermore, treatment with 3-BrPA causes the dissociation of HKII from the mitochondria. nih.govnih.govnih.gov This detachment not only halts glycolysis but also promotes the release of pro-apoptotic factors, such as the apoptosis-inducing factor (AIF), from the mitochondria, thereby triggering programmed cell death. nih.govresearchgate.netnih.gov Studies have shown that the dissociation of HKII from the mitochondria is a direct consequence of 3-BrPA's interaction with the enzyme. nih.govnih.gov

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Inactivation

Another critical target of this compound in the glycolytic pathway is Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH). nih.govnih.govjohnshopkins.edu GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org Research using radiolabeled 3-BrPA has identified GAPDH as a primary intracellular target. nih.govjohnshopkins.eduresearchgate.net

This compound inactivates GAPDH through a process known as pyruvylation, where the pyruvyl moiety of 3-BrPA covalently binds to the enzyme. nih.govjohnshopkins.edu This modification leads to a loss of the enzyme's function, creating a significant bottleneck in the glycolytic pathway and leading to ATP depletion. nih.govnih.gov The inactivation of GAPDH is a key contributor to the anti-glycolytic and cytotoxic effects of this compound. nih.govnih.gov

Interactive Table: Key Glycolytic Enzymes Targeted by this compound (3-BrPA)

| Enzyme | Role in Glycolysis | Mechanism of Inhibition by 3-BrPA | Consequence of Inhibition |

| Hexokinase II (HKII) | Catalyzes the first committed step: phosphorylation of glucose. nih.govnih.gov | Potent inhibition, likely through alkylation of cysteine residues, leading to covalent modification. nih.govresearchgate.net Causes dissociation from the mitochondria. nih.govnih.govnih.gov | Blockade of glycolysis at its entry point; induction of apoptosis through release of pro-apoptotic factors. nih.govresearchgate.netnih.gov |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Catalyzes the sixth step: conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org | Inactivation through pyruvylation, a covalent modification of the enzyme. nih.govjohnshopkins.edu | Major disruption of the glycolytic pathway, leading to severe ATP depletion and cell death. nih.govnih.gov |

Lactate Dehydrogenase (LDH) Inhibition

3-Bromopyruvic acid (3-BP) has been identified as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. mdpi.comresearchgate.net LDH catalyzes the interconversion of pyruvate and lactate. patsnap.combohrium.com In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), LDH is crucial for regenerating NAD+ from NADH, allowing glycolysis to continue. patsnap.com By inhibiting LDH, 3-BP disrupts this process, which is vital for the metabolic reprogramming seen in cancer. researchgate.netresearchgate.net The inhibition of LDH is one of the key mechanisms through which 3-BP targets the unique metabolic state of tumor cells. patsnap.comresearchgate.net

ATP Depletion Mechanisms

A primary and rapid consequence of cellular exposure to 3-bromopyruvic acid is the severe depletion of intracellular adenosine (B11128) triphosphate (ATP). mdpi.comnih.govcloudfront.netnih.gov This occurs because 3-BP targets the two primary energy-producing pathways in cancer cells: glycolysis and mitochondrial oxidative phosphorylation. mdpi.comnih.govmdpi.com

Several key glycolytic enzymes are inhibited by 3-BP, including hexokinase II (HKII) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comiiarjournals.orgmdpi.com HKII is the first enzyme in the glycolytic pathway, and its inhibition blocks the initial step of glucose metabolism. mdpi.comnih.gov GAPDH has been identified as a primary molecular target of 3-BP, and its inactivation halts a crucial energy-yielding step in glycolysis. iiarjournals.orgnih.govnih.gov This dual inhibition of major ATP-producing pathways leads to a rapid and drastic reduction in cellular ATP levels. nih.govcloudfront.netnih.gov Studies have shown that treatment with 3-BP can lead to ATP losses of 65% to 90% within hours. nih.gov This profound energy depletion is a key factor in the subsequent induction of cancer cell death. cloudfront.netnih.goviiarjournals.org

Consequences for Cancer Cell Energy Metabolism

The dual inhibition of glycolysis and mitochondrial respiration by 3-bromopyruvic acid has profound consequences for the energy metabolism of cancer cells. mdpi.commdpi.com Cancer cells are often characterized by the "Warburg effect," a metabolic shift where they rely heavily on aerobic glycolysis for energy production, even when oxygen is available. mdpi.comsciencebasedmedicine.org This metabolic phenotype makes them particularly vulnerable to agents that disrupt glycolysis.

3-BP exploits this dependency by targeting key glycolytic enzymes like hexokinase II and GAPDH, effectively shutting down the primary ATP source for many tumors. mdpi.comiiarjournals.orgnih.gov Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation, many cancer cells derive a significant portion of their ATP from this accelerated glycolysis. nih.gov By simultaneously inhibiting both glycolysis and mitochondrial function, 3-BP creates a severe energy crisis within the cancer cell, leading to rapid ATP depletion and cell death, while largely sparing normal tissues with different metabolic profiles. cloudfront.netmdpi.commdpi.com This targeted disruption of the reprogrammed energy metabolism is a cornerstone of 3-BP's anti-cancer activity. mdpi.comnih.gov

Table 1: Effects of 3-Bromopyruvic Acid on Cancer Cell Metabolism

| Metabolic Process | Key Enzyme/Target Inhibited by 3-BP | Consequence for Cancer Cell | Reference |

|---|---|---|---|

| Aerobic Glycolysis | Hexokinase II (HKII), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Lactate Dehydrogenase (LDH) | Inhibition of primary ATP production pathway, disruption of Warburg effect. | mdpi.commdpi.comiiarjournals.orgnih.gov |

| Mitochondrial Respiration | Respiratory Chain Complexes I & II | Inhibition of secondary ATP production pathway (OXPHOS). | mdpi.comnih.govnih.govnih.gov |

| Overall Energy State | Cellular ATP Production | Rapid and severe depletion of intracellular ATP. | nih.govcloudfront.netnih.govspandidos-publications.com |

Mitochondrial Dysfunction Induction by this compound

Inhibition of Respiratory Chain Complexes (Complex I and II)

In addition to its effects on glycolysis, 3-bromopyruvic acid directly impairs mitochondrial function by inhibiting key components of the electron transport chain. nih.govnih.gov Research has demonstrated that 3-BP inhibits the activity of both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase, SDH). mdpi.comnih.govnih.govnih.gov The inhibition of SDH by 3-BP has been recognized as a significant factor in its disruption of mitochondrial respiration. nih.govnih.govnih.gov By targeting these essential complexes, 3-BP obstructs the flow of electrons through the respiratory chain, a critical process for generating the proton gradient necessary for ATP synthesis. mdpi.comnih.gov

Mitochondrial Membrane Damage

Evidence suggests that 3-bromopyruvic acid can induce damage to the mitochondrial membrane. iiarjournals.org This damage may be linked to the generation of reactive oxygen species (ROS), which can be a consequence of a disrupted electron transport chain. mdpi.comnih.gov The leakage of electrons from inhibited respiratory complexes can lead to the formation of superoxide (B77818) anions, contributing to oxidative stress. mdpi.com This oxidative stress can, in turn, damage mitochondrial membranes and other cellular components. mdpi.com Furthermore, analysis of cells treated with 3-BP has shown the release of cytochrome c, a key event in apoptosis that indicates a loss of mitochondrial membrane integrity. iiarjournals.org

Table 2: Summary of 3-Bromopyruvic Acid's Impact on Mitochondrial Function

| Mitochondrial Component/Process | Effect of 3-Bromopyruvic Acid | Mechanism | Reference |

|---|---|---|---|

| Respiratory Chain Complex I | Inhibition | Direct interaction and inactivation. | mdpi.comnih.govnih.govnih.gov |

| Respiratory Chain Complex II (SDH) | Inhibition | Direct interaction and inactivation. | nih.govnih.govnih.govnih.gov |

| Oxidative Phosphorylation (OXPHOS) | Disruption | Impaired electron transport and proton gradient formation. | mdpi.comnih.govnih.gov |

| Mitochondrial Membrane | Damage, increased permeability | Induction of oxidative stress (ROS), leading to membrane integrity loss and cytochrome c release. | mdpi.comiiarjournals.orgnih.gov |

Release of Apoptosis-Inducing Factor (AIF)

3-Bromopyruvic acid (3-BP) induces caspase-independent, mitochondria-mediated apoptosis. nih.gov A key mechanism in this process is the disruption of the association between the enzyme Hexokinase II (HKII) and the mitochondria. tmc.eduresearchgate.net 3-BP causes a covalent modification of HKII, triggering its dissociation from the mitochondrial membrane. researchgate.net This event leads to mitochondrial permeability transition and the subsequent release of Apoptosis-Inducing Factor (AIF). tmc.edu

Research has shown that HKII appears to form a protein complex with AIF. aacrjournals.org Treatment with 3-BP disrupts this complex, causing both HKII and AIF to be released from the mitochondria. researchgate.netaacrjournals.org The release of AIF into the cytosol and its eventual translocation to the nucleus is a critical step in initiating caspase-independent cell death. researchgate.net This specific release of AIF can occur prior to the release of other apoptotic factors like cytochrome c. tmc.edu The physical association between HKII and AIF is therefore considered important for maintaining AIF's localization within the mitochondria, and the disruption of this interaction by 3-BP is a direct trigger for apoptosis. researchgate.net

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A significant aspect of 3-Bromopyruvic acid's mechanism of action is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). mdpi.com Treatment with 3-BP leads to increased levels of ROS in both cancer and yeast cells. mdpi.com This surge in ROS is linked to several upstream actions of 3-BP, including the disruption of the mitochondrial electron transport chain and the depletion of key cellular antioxidants. mdpi.com

Mitochondria have been identified as a primary source of 3-BP-induced ROS production. mdpi.com The compound can damage mitochondria, which leads to the generation of superoxide anions. mdpi.commdpi.com This increase in ROS contributes significantly to the cytotoxic effects of 3-BP, including damage to cellular macromolecules like DNA. mdpi.com

Glutathione (B108866) (GSH) Depletion

3-Bromopyruvic acid is an alkylating agent that reacts with thiol groups, leading to a significant and rapid depletion of intracellular glutathione (GSH). nih.gov GSH is a major cellular antioxidant crucial for neutralizing ROS. nih.gov By forming a conjugate with GSH, 3-BP effectively removes it from the cellular antioxidant pool, exacerbating the state of oxidative stress.

Table 1: Effect of 3-Bromopyruvic Acid on Glutathione (GSH) Levels and Oxidative Stress Markers

| Cell Type | 3-BP Concentration | Observed Effect | Reference |

|---|---|---|---|

| Primary Rat Astrocytes | ~30 µM (half-maximal effect) | Depletion of cellular GSH content. | researchgate.net |

| Human Erythrocytes | Not specified | Decrease in reduced glutathione (GSH) and acid-soluble thiols; Inhibition of antioxidant enzymes (SOD, GST). | |

| Fungal and Algal Species | MIC / double-MIC | Significant decrease in GSH concentration. | nih.gov |

| Human Multiple Myeloma (MM) cells | 25, 50, 100 µM | Significant decrease in GSH concentration. | nih.gov |

Impact on DNA Integrity and Damage Induction

The oxidative stress induced by 3-Bromopyruvic acid has a direct impact on genomic stability, leading to significant DNA damage. mdpi.com The generation of ROS can lead to the oxidation of DNA bases and the induction of both single- and double-strand breaks. mdpi.com Evidence from comet assays has directly shown the presence of DNA breaks in both yeast and human cancer cells following treatment with 3-BP. mdpi.com

This DNA damage is not only a result of direct ROS activity but is also exacerbated by other metabolic effects of 3-BP. mdpi.com For instance, the inhibition of the pentose (B10789219) phosphate (B84403) pathway can lead to smaller pools of dNTPs, which are essential for DNA repair processes. mdpi.com The damage triggers the phosphorylation of histone H2A (or H2A.X in human cells), a sensitive marker for DNA breaks, indicating the activation of the DNA damage response pathway. mdpi.com

Effects on Other Metabolic Pathways

The metabolic interference of 3-Bromopyruvic acid extends beyond glycolysis to affect interconnected pathways, notably the Pentose Phosphate Pathway (PPP). The primary mechanism of this hindrance is the inhibition of hexokinase, the enzyme that catalyzes the first step of glycolysis, converting glucose to glucose-6-phosphate. mdpi.com

Since glucose-6-phosphate is the entry point for the PPP, its reduced formation directly inhibits this pathway. mdpi.com The PPP is a major source of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is critical for regenerating the reduced form of glutathione (GSH), a key cellular antioxidant. mdpi.com Consequently, the inhibition of the PPP by 3-BP can lead to a fall in NADPH levels. mdpi.com This reduction further exacerbates oxidative stress by impairing the cell's capacity to maintain an adequate supply of reduced GSH for ROS detoxification. mdpi.com

Deoxynucleotide (dNTP) Pool Depletion

The direct impact of 3-Bromopyruvic acid (3-BP) on the deoxynucleotide (dNTP) pool, the collection of immediate precursors for DNA synthesis, is not extensively detailed in current scientific literature. However, its known mechanisms of action suggest potential indirect effects. 3-BP is well-documented to induce significant depletion of adenosine triphosphate (ATP) within cancer cells by inhibiting key glycolytic and mitochondrial enzymes. nih.govnih.gov Since the synthesis of dNTPs is an energy-intensive process that relies on ATP, a drastic reduction in cellular ATP levels could consequently impair the cell's ability to produce the necessary building blocks for DNA replication.

Furthermore, studies have shown that 3-BP can induce DNA damage, potentially through the generation of reactive oxygen species (ROS). nih.govnih.gov The cellular response to DNA damage often involves halting the cell cycle to allow for repair, which would naturally affect the dynamics of the dNTP pool. While research has established a connection between DNA damage and the regulation of dNTP levels, a direct causal link showing that 3-BP's primary mechanism involves depleting this pool has yet to be firmly established. nih.gov

Protein Alkylation and Structural/Functional Impairment

A primary mechanism through which 3-Bromopyruvic acid exerts its effects is via its potent activity as an alkylating agent. nih.gov As a structural analog of pyruvate, 3-BP is highly reactive and targets specific amino acid residues within proteins, leading to their alkylation and subsequent functional impairment. nih.gov This process, a type of chemical modification, involves the covalent attachment of the pyruvate group from 3-BP to the protein. nih.gov

The primary targets for this alkylation are the thiol groups (-SH) of cysteine residues, which are highly nucleophilic and reactive. nih.gov The reaction forms a stable thioether bond, which alters the protein's three-dimensional structure. This structural change can directly impact the active site of an enzyme or other critical functional domains, leading to a loss of its biological activity.

Numerous studies have identified key enzymes, particularly those in the glycolytic pathway, that are inhibited by 3-BP through this mechanism. This targeted inhibition of energy metabolism pathways is a cornerstone of its action.

| Enzyme Target | Pathway | Reported Effect of Alkylation |

|---|---|---|

| Hexokinase II (HK2) | Glycolysis | Inhibition of the first step of glycolysis, leading to reduced glucose metabolism and ATP production. nih.govnih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Identified as a primary intracellular target; inhibition blocks a critical step in glycolysis, severely depleting ATP. nih.gov |

| Lactate Dehydrogenase (LDH) | Fermentation | Inhibition can lead to reduced conversion of pyruvate to lactate. nih.gov |

| Succinate Dehydrogenase (SDH) | TCA Cycle / Electron Transport Chain | Inhibition affects mitochondrial respiration and contributes to ATP depletion. |

This alkylation is not limited to metabolic enzymes. 3-BP also reacts with glutathione (GSH), a critical intracellular antioxidant. The alkylation and subsequent depletion of the cellular GSH pool can disrupt the cell's redox balance, leading to increased oxidative stress and contributing to DNA damage. nih.gov

Influence on Tumor Microenvironment

3-Bromopyruvic acid can significantly alter the tumor microenvironment (TME), a complex ecosystem that plays a crucial role in cancer progression. A defining feature of the TME in many solid tumors is its acidic nature, primarily due to the metabolic reprogramming of cancer cells. nih.govnih.gov

Cancer cells frequently exhibit the "Warburg effect," a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even when oxygen is available. nih.gov To prevent intracellular acidification from this massive lactate production, cancer cells upregulate monocarboxylate transporters (MCTs) to export lactate and protons into the extracellular space. nih.govnih.gov This process creates an acidic TME that promotes tumor invasion and suppresses the activity of immune cells. nih.gov 3-BP's interaction with the TME is twofold: the acidic environment enhances the uptake and stability of 3-BP, and in turn, 3-BP acts to reverse this acidity. nih.govnih.gov

Reversal of Tumor Acidosis

A key influence of 3-Bromopyruvic acid on the tumor microenvironment is its ability to initiate a reversal of tumor acidosis. researchgate.net This effect is a direct consequence of its primary mechanism of action: the inhibition of glycolysis.

By alkylating and inactivating key glycolytic enzymes such as Hexokinase II and GAPDH, 3-BP effectively shuts down the metabolic pathway responsible for the bulk of lactate production in cancer cells. nih.govspandidos-publications.com Research has demonstrated that treatment with 3-BP leads to a significant, dose-dependent reduction in intracellular lactate generation. spandidos-publications.com

| Cell Line | 3-BP Concentration | Observation | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) Cells | 20-40 µM | Significant dose- and time-dependent suppression of intracellular lactate generation. | spandidos-publications.com |

| C6 Glioma Cells | Not specified | Blocks the enhanced migratory power of cells induced by lactate. | nih.gov |

By curbing the production of lactic acid, 3-BP reduces the amount of acid being exported from the cancer cells. This decrease in the efflux of lactate and protons into the extracellular space directly counteracts the primary driver of acidosis in the TME, leading to a normalization of the extracellular pH. researchgate.net This reversal of acidosis can make the tumor microenvironment less conducive to metastasis and potentially more accessible to immune cells. nih.gov

Therapeutic Applications and Efficacy of 3 Bromopyruvic Acid Hydrate

Antineoplastic Efficacy in Cancer Models

3-Bromopyruvic acid (3-BrPA), a halogenated analog of pyruvate (B1213749), has emerged as a promising antineoplastic agent due to its ability to selectively target the altered energy metabolism of cancer cells. mdpi.comnih.gov Unlike normal cells, many cancer cells rely heavily on aerobic glycolysis for energy production, a phenomenon known as the "Warburg effect". mdpi.commdpi.com 3-BrPA exploits this metabolic feature by inhibiting key glycolytic enzymes, such as hexokinase II (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP and subsequent cancer cell death. nih.govnih.govnih.govnih.gov Its selective uptake by cancer cells is often facilitated by overexpressed monocarboxylate transporters (MCTs). nih.govnih.gov

The cytotoxic effects of 3-Bromopyruvic acid hydrate (B1144303) have been demonstrated across a wide range of human cancer cell lines in laboratory settings. These studies consistently show that 3-BrPA effectively inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis (programmed cell death). nih.govnih.govnih.gov

In colon cancer cell lines SW480 and HT29, 3-BrPA was found to inhibit cell viability and colony formation in a dose-dependent manner. nih.gov For pancreatic cancer, studies on Panc-2 cells showed that 3-BrPA killed over 90% of the cells and significantly affected their viability. nih.gov Similarly, in the pancreatic BxPC-3 cell line, 3-BrPA administration led to a significant dose-dependent decrease in cell viability. istanbul.edu.tristanbul.edu.tr The compound also showed efficacy in multiple myeloma cells. nih.gov

The mechanism of cell death induced by 3-BrPA can be pleiotropic, involving not only apoptosis but also necroptosis and autophagy in certain cancer cell types like colon cancer. nih.gov Furthermore, 3-BrPA treatment has been shown to increase reactive oxygen species (ROS), which can lead to DNA damage and contribute to its cytotoxic effects. nih.govnih.gov

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 (non-TNBC) | Inhibited proliferation, induced S and G2/M phase arrest, and promoted apoptosis. IC50 of 75.87 µM after 48h. | nih.govnih.gov |

| Breast Cancer | HCC1143 (TNBC) | Stronger inhibitory effect than on non-TNBC cells. IC50 of 41.26 µM after 48h. | nih.gov |

| Breast Cancer | MDA-MB-231 (TNBC) | More sensitive to 3-BrPA-induced oxidative stress than MCF-7 cells. Synergistically sensitized cells to TRAIL-induced apoptosis. | nih.govsemanticscholar.org |

| Hepatocellular Carcinoma | BEL-7402 | Significantly inhibited cell growth. | nih.gov |

| Hepatocellular Carcinoma | HLF & PLC/PRF/5 | Significantly suppressed proliferation and motility at 100 µM. | nih.gov |

| Pancreatic Cancer | BxPC-3 | Significantly decreased cell viability in a dose-dependent manner. IC50 determined to be 40 µM. | istanbul.edu.tristanbul.edu.tr |

| Pancreatic Cancer | Panc-2 | Killed 95% of cells at 15 μM concentration and severely inhibited ATP production. | nih.gov |

| Pancreatic Cancer | MiaPaCa-2 & Suit-2 | Demonstrated high sensitivity, particularly in hypoxic conditions. Showed anti-invasive effects at sublethal concentrations. | nih.gov |

| Colon Cancer | SW480 & HT29 | Inhibited cell viability and colony formation in a dose-dependent manner. Induced cell death via apoptosis, necroptosis, and autophagy. | nih.gov |

The antineoplastic efficacy of 3-Bromopyruvic acid hydrate observed in vitro has been corroborated by numerous preclinical studies using animal models of cancer. These studies have demonstrated the ability of 3-BrPA to inhibit tumor growth, induce tumor necrosis, and, in some cases, completely eradicate tumors without significant systemic toxicity. nih.govnih.gov

In a study using a nude mouse model with subcutaneously implanted hepatoma cells (BEL-7402), treatment with 3-BrPA was effective in attenuating tumor growth and causing tumor necrosis. nih.gov Another study on advanced AS-30D hepatic tumors in rats showed that 3-BrPA completely eradicated the tumors without recurrence. nih.gov Similarly, intraarterial delivery of 3-BrPA into liver-implanted rabbit VX2 tumors resulted in the selective death of most cells within the tumor, while the surrounding healthy liver tissue was largely unaffected. mdpi.comnih.gov

For pancreatic cancer, a syngeneic mouse model using Panc-2 cells showed that 3-BrPA significantly reduced tumor growth by approximately 75-80%. nih.gov An orthotopic xenograft mouse model of pancreatic ductal adenocarcinoma also showed that animals treated with a microencapsulated form of 3-BrPA demonstrated minimal or no tumor progression. nih.gov Furthermore, in a SW480 colon cancer xenograft mouse model, 3-BrPA was also found to inhibit tumor growth. nih.gov Studies in rodent models have shown that 3-BrPA can eradicate advanced cancers without apparent damage to normal tissues. frontiersin.org

| Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma | Nude mice with BEL-7402 xenografts | Attenuated tumor growth and caused tumor necrosis. | nih.gov |

| Hepatocellular Carcinoma | Rats with AS-30D hepatic tumors | Complete tumor eradication without recurrence or apparent systemic toxicity. | nih.gov |

| Hepatocellular Carcinoma | Rabbits with liver-implanted VX2 tumors | Selectively caused the death of most cells within the tumor. | mdpi.comnih.gov |

| Pancreatic Cancer | Syngeneic C57BL/6 mice with Panc-2 tumors | Significantly reduced tumor growth by 75-80%. | nih.gov |

| Pancreatic Cancer | Orthotopic lucMiaPaCa-2 xenograft mouse model | Minimal or no tumor progression observed with microencapsulated 3-BrPA. | nih.gov |

| Colon Cancer | SW480 xenograft mouse model | Inhibited tumor growth. | nih.gov |

| Prostate Cancer | Xenograft murine model (CRPC cells) | Attenuated tumor growth. | nih.gov |

This compound has demonstrated significant therapeutic activity against Hepatocellular Carcinoma (HCC) in both laboratory and animal studies. researchgate.net The first report of 3-BrPA's antitumor activity was its successful killing of AS-30D HCC cells by inhibiting both glycolysis and mitochondrial respiration. mdpi.comnih.gov

In Vitro Efficacy : Studies on HCC cell lines, including HLF and PLC/PRF/5, revealed that 3-BrPA significantly suppressed cell proliferation and motility. nih.gov It also decreased the expression of cyclin D1, a key cell cycle regulator, and induced apoptosis. nih.gov In the BEL-7402 hepatoma cell line, 3-BrPA was also shown to significantly inhibit cell growth. nih.gov

In Vivo Efficacy : The potent anti-HCC effects of 3-BrPA have been confirmed in animal models. In nude mice bearing hepatoma xenografts, 3-BrPA treatment attenuated tumor growth. nih.gov More strikingly, studies in rats with advanced hepatic tumors demonstrated that 3-BrPA could completely eradicate tumors without causing significant harm to normal organs or leading to recurrence. nih.gov This high tumor selectivity is a key advantage, as 3-BrPA was shown to induce ATP depletion and cell death in HCC cells but not in normal hepatocytes. nih.gov

Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive cancer, and 3-BrPA has shown promise as a therapeutic agent against it. istanbul.edu.tr

In Vitro Efficacy : 3-BrPA has been shown to be effective against various PDAC cell lines. In BxPC-3 cells, it significantly decreased cell viability in a dose-dependent manner, with an IC50 value of 40 µM. istanbul.edu.tristanbul.edu.tr The compound was found to inhibit glycolysis and the pentose (B10789219) phosphate (B84403) pathway, reduce antioxidant capacity, and induce a form of cell death called ferroptosis. istanbul.edu.tr In Panc-2 cells, a 15 μM concentration of 3-BrPA killed 95% of the cells and severely inhibited ATP production. nih.gov In MiaPaCa-2 and Suit-2 cell lines, 3-BrPA demonstrated a potent inhibitory profile, with higher sensitivity observed under hypoxic conditions. It also exhibited anti-invasive effects at sublethal concentrations. nih.gov

In Vivo Efficacy : In a syngeneic mouse model of pancreatic cancer, 3-BrPA treatment led to a significant 75-80% reduction in tumor growth. nih.gov An orthotopic xenograft mouse model of PDAC also showed that a systemically administered formulation of microencapsulated 3-BrPA resulted in minimal to no tumor progression, highlighting its potential for systemic therapy. nih.gov

This compound has shown efficacy against breast cancer cells, with particularly interesting results in the aggressive Triple-Negative Breast Cancer (TNBC) subtype. nih.govnih.gov

In Vitro Efficacy : Studies have compared the effect of 3-BrPA on TNBC and non-TNBC cell lines. In one study, the inhibitory effect of 3-BrPA on the TNBC cell line HCC1143 was stronger than on the non-TNBC cell line MCF-7. The IC50 values after 48 hours of exposure were 41.26 µM for HCC1143 and 75.87 µM for MCF-7, respectively. nih.gov This suggests a potential selective advantage in treating TNBC. In MCF-7 cells, 3-BrPA was shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis, possibly by downregulating the expression of Bcl-2, c-Myc, and mutant p53. nih.gov In the TNBC cell line MDA-MB-231, 3-BrPA was more toxic and induced more pronounced oxidative stress compared to MCF-7 cells. semanticscholar.org Furthermore, 3-BrPA has been shown to sensitize TNBC cells to ionizing radiation. nih.govresearchgate.net

Mechanism in TNBC : The heightened sensitivity of TNBC cells may be linked to their higher rate of aerobic glycolysis compared to non-TNBC cells. nih.gov 3-BrPA was found to inhibit glycolysis in TNBC cells by downregulating the expression of c-Myc and its target, the key glycolytic enzyme Hexokinase 2 (HK2). nih.gov This leads to the suppression of lactate (B86563) generation and intracellular ATP production, ultimately inducing mitochondria-mediated apoptosis. nih.gov

Specific Cancer Types Responsive to this compound

Colon Cancer

3-Bromopyruvic acid (3-BP) has demonstrated significant anti-tumor effects in the context of colon cancer through various mechanisms of cell death. aacrjournals.org In studies involving human colon cancer cell lines, SW480 and HT29, 3-BP was found to induce both necroptosis and apoptosis. aacrjournals.org In the HT29 cell line, autophagy was also identified as a mechanism of 3-BP-induced cell death. aacrjournals.org Research showed that inhibiting autophagy with 3-methyladenine (B1666300) (3-MA) in HT29 cells enhanced the cell-killing effect of 3-BP. Conversely, the viability of 3-BP-treated cells was increased when co-treated with the caspase inhibitor z-VAD-fmk and the necroptosis inhibitor necrostatin-1 (B1678002) (Nec-1). aacrjournals.org This suggests that 3-BP can trigger multiple cell death pathways simultaneously in different types of colon cancer cells by depleting their energy resources. aacrjournals.org

The efficacy of 3-BP has also been evaluated in vivo using a xenograft mouse model with SW480 cells. aacrjournals.org Treatment with 3-BP resulted in a significant inhibition of tumor growth. aacrjournals.org After 28 days, the average tumor volume in the 3-BP-treated group was substantially lower than that of the vehicle-treated control group, demonstrating its potent anti-tumorigenic capabilities in a living organism. aacrjournals.orgnih.gov

| Cell Line | Mechanisms of Cell Death Induced by 3-BP |

|---|---|

| SW480 | Necroptosis, Apoptosis |

| HT29 | Necroptosis, Apoptosis, Autophagy |

Lung Cancer

The chemopreventive potential of 3-Bromopyruvic acid has been investigated in a mouse model of lung tumorigenesis. mdpi.com In a study using female A/J mice where lung tumors were induced by benzo(a)pyrene, administration of 3-BP showed a significant reduction in both the number and size of tumors. mdpi.com

When administered by oral gavage at a dose of 20 mg/kg body weight, 3-BP decreased tumor multiplicity by 58% and tumor load by 83%. mdpi.com Due to observed liver toxicity at high doses via this route, an aerosolized administration was also tested. mdpi.com Aerosolized 3-BP, at a dose of 10 mg/mL, similarly reduced tumor multiplicity by 49% and tumor load by 80%, but without the accompanying liver toxicity. mdpi.com The mechanism behind this tumor inhibition was linked to the induction of apoptosis, as evidenced by increased staining for cleaved caspase-3. mdpi.com

| Administration Route | Dose | Tumor Multiplicity Reduction | Tumor Load Reduction |

|---|---|---|---|

| Oral Gavage | 20 mg/kg | 58% | 83% |

| Aerosol | 10 mg/mL | 49% | 80% |

Ovarian Cancer

Studies on ovarian cancer cell lines have indicated a high sensitivity to 3-Bromopyruvic acid. wikidata.org Research involving the PEO1 and SKOV3 ovarian cancer cell lines demonstrated that 3-BP is a promising anticancer compound. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function, was determined for these cell lines. wikidata.org

The PEO1 cell line showed a particularly high sensitivity to 3-BP with an IC50 value of 18.7 µM. wikidata.org The SKOV3 cell line was also sensitive, exhibiting an IC50 of 40.5 µM. wikidata.org These findings highlight the potential efficacy of 3-BP in treating ovarian cancer, with different cell lines showing varied, yet significant, sensitivity to the compound. wikidata.org

| Ovarian Cancer Cell Line | IC50 Value for 3-BP |

|---|---|

| PEO1 | 18.7 µM |

| SKOV3 | 40.5 µM |

Leukemia and Lymphoma

3-Bromopyruvic acid has shown promise as a therapeutic agent for hematological cancers like leukemia and lymphoma. In human myeloid leukemia cells, such as the HL60 line, 3-BP causes concentration-dependent cell death, inducing both apoptosis and necrosis. At concentrations of 20–30 μM, a mix of apoptosis and necrosis is observed, while at 60 μM, the response is almost exclusively necrotic.

Furthermore, 3-BP has been shown to act as a chemosensitizer, enhancing the effectiveness of standard anti-leukemic drugs. In studies with K-562 and THP-1 leukemic cell lines, a combined treatment of 3-BP and Daunorubicin (B1662515) showed a synergistic effect on growth inhibition. This enhanced effect is attributed to the ability of 3-BP to dissociate Hexokinase II from the mitochondrial complex, leading to elevated apoptosis when combined with chemotherapy. Research on sorafenib-resistant leukemia cells also revealed their sensitivity to glycolysis inhibitors like 3-bromopyruvate.

Multiple Myeloma

In multiple myeloma (MM), the enzyme Hexokinase II (HKII) is constitutively over-expressed. 3-Bromopyruvic acid, as a potent inhibitor of HKII, has been shown to effectively induce cell death in MM cells. It achieves this by promptly and substantially suppressing the production of ATP.

Even when MM cells are co-cultured with bone marrow stromal cells or osteoclasts, which typically stimulate their growth and survival, 3-BP continues to induce cell death. This suggests that 3-BP can overcome the protective effects of the bone marrow microenvironment. The findings support the potential clinical application of 3-BP for patients with multiple myeloma by targeting the cancer cells' reliance on glycolysis.

Cell Death Mechanisms Induced by this compound

Apoptosis Induction

3-Bromopyruvic acid induces apoptosis in cancer cells through a multi-faceted attack on their energy metabolism and mitochondrial functions. A primary mechanism is the inhibition of Hexokinase II (HKII), a key glycolytic enzyme that is often overexpressed and bound to the mitochondria in cancer cells. mdpi.com By inhibiting HKII, 3-BP not only blocks glycolysis, leading to rapid ATP depletion, but also causes the dissociation of HKII from the mitochondrial membrane. mdpi.com

This dissociation is a critical step in apoptosis induction. mdpi.com When HKII is detached, it disrupts the mitochondrial protein complexes it associates with, leading to mitochondrial membrane permeability transition. mdpi.com This allows for the release of pro-apoptotic factors from the mitochondria into the cytoplasm, such as apoptosis-inducing factor (AIF) and cytochrome c. mdpi.com The release of these factors triggers the caspase cascade, a family of proteases that execute the apoptotic program. Activation of effector caspases, such as caspase-3, is a common observation in 3-BP-treated cells, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. mdpi.com The generation of reactive oxygen species (ROS) as a result of mitochondrial damage further contributes to the apoptotic process.

Necroptosis Induction

This compound (3-BP) has been identified as an inducer of necroptosis, a form of programmed necrosis, in certain cancer cells. In breast cancer cells, specifically MDA-MB-231 and MCF-7 lines, 3-BP has been shown to inhibit proliferation by interrupting energy metabolism and to induce characteristics of necroptosis. nih.govnih.gov This process is reportedly regulated by Protein Phosphatase 1B (Ppm1b). nih.gov Ppm1b appears to negatively regulate 3-BP-induced necroptosis by dephosphorylating RIP3, a key protein in the necroptosis pathway. nih.gov The direct suppression of Ppm1b by 3-BP leads to impaired proliferation and the induction of necroptosis in these breast cancer cells. nih.gov

An in vivo study using a mouse model with transplanted MDA-MB-231 cells demonstrated a significant antitumor effect of 3-BP. nih.gov The treatment led to a reduction in both tumor volume and weight, and this effect was correlated with the necroptosis-related protein Ppm1b. nih.govnih.gov Furthermore, at lower concentrations (30-60 µM), 3-BP induces a mix of apoptosis and necrosis, while at higher concentrations (60 µM) it leads to a purely necrotic response in human myeloid leukemia cells. doi.orgresearchgate.net

Table 1: Effect of this compound on Necroptosis in Breast Cancer

| Cell Line | Effect of 3-BP | Regulatory Mechanism | In Vivo Outcome |

|---|---|---|---|

| MDA-MB-231 | Induces necroptosis, inhibits proliferation | Negative regulation by Ppm1b via RIP3 dephosphorylation | Reduced tumor volume and weight in xenograft model nih.gov |

| MCF-7 | Inhibits proliferation, induces cell death | Energy metabolism inhibition nih.govnih.gov | Not specified |

Autophagy Induction

This compound has been observed to induce autophagy, a cellular process of degradation and recycling of its own components, in cancer cells. In human breast cancer cells, 3-BP triggers autophagy, which may act as a mechanism of resistance to the treatment itself. nih.gov The formation of autophagosomes was observed in breast cancer cell lines treated with 3-BP. nih.gov The combination of 3-BP with chloroquine, an autophagy inhibitor, was found to enhance 3-BP-induced cell death by stimulating the formation of reactive oxygen species (ROS). nih.gov

Interestingly, the role of autophagy in response to 3-BP treatment can be shifted from a pro-survival to a pro-death mechanism, particularly when combined with other therapies. nih.gov When integrated into a nanoplatform for photodynamic therapy, 3-BP, acting as a respiration inhibitor, can significantly elevate the level of autophagy. nih.gov This excessive activation of autophagy was found to promote apoptosis, effectively changing its function to be detrimental to the cancer cells. nih.gov Similarly, when used in conjunction with radiotherapy, 3-BP can trigger excessive, pro-death autophagy, further enhancing the therapeutic effect. nih.gov

Table 2: Autophagy Induction by this compound in Cancer Cells

| Cancer Type | Observation | Modulating Factor | Outcome |

|---|---|---|---|

| Breast Cancer | Induces pro-survival autophagy nih.gov | Chloroquine | Enhanced cell death nih.gov |

| Hypoxic Tumor | Induces pro-death autophagy nih.gov | Photodynamic Therapy (PDT) | Enhanced PDT efficacy, cell proliferation inhibition, and tumor regression nih.gov |

| General Cancer | Induces pro-death autophagy nih.gov | Radiotherapy (RT) | Enhanced efficacy of RT nih.gov |

Combination Therapies with this compound

Synergistic Effects with Conventional Chemotherapeutic Agents

This compound demonstrates significant synergistic potential when combined with conventional chemotherapeutic agents, enhancing their efficacy and overcoming drug resistance. In acute myeloid leukemia (AML) cells, non-toxic concentrations of 3-BP have been shown to increase the sensitivity of KG-1 and MOLM13 cell lines to classical chemotherapy drugs such as daunorubicin and cytarabine. nih.gov This chemo-sensitizing effect is linked to a pro-oxidant mechanism, where 3-BP increases reactive oxygen species levels and depletes reduced glutathione (B108866), thereby increasing the cells' vulnerability to the chemotherapeutic agents. nih.gov

Furthermore, 3-BP has shown remarkable efficacy in reversing multidrug resistance in breast cancer cells. nih.gov It significantly increased the sensitivity of resistant breast cancer cells to doxorubicin (B1662922) (283-fold), paclitaxel (B517696) (85-fold), and epirubicin. nih.gov The primary mechanism for this chemosensitization is the ability of 3-BP to reverse P-glycoprotein-mediated drug efflux. It achieves this by decreasing the ATPase activity and expression of P-glycoprotein, as well as reducing intracellular ATP levels. nih.gov

Table 3: Synergistic Effects of 3-BP with Chemotherapeutic Agents

| Cancer Type | Chemotherapeutic Agent(s) | Observed Effect | Mechanism of Synergy |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Daunorubicin, Cytarabine | Increased sensitivity to chemotherapy nih.gov | Pro-oxidant mechanism, increased ROS, depletion of glutathione nih.gov |

| Multidrug-Resistant Breast Cancer | Doxorubicin, Paclitaxel, Epirubicin | Reversal of drug resistance nih.gov | Inhibition of P-glycoprotein-mediated efflux, decreased ATPase activity, reduced intracellular ATP nih.gov |

Integration with Photodynamic Therapy

The integration of this compound with photodynamic therapy (PDT) has been explored as a novel strategy to enhance anticancer efficacy, particularly in hypoxic tumors. nih.gov A supramolecular nanoplatform was developed to co-deliver 3-BP and the photosensitizer chlorin (B1196114) e6 (Ce6). nih.gov In this system, 3-BP acts as a respiration inhibitor, targeting enzymes like hexokinase-II (HK-II) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov This inhibition significantly reduces the intracellular oxygen consumption rate, which in turn alleviates the hypoxic conditions within the tumor. nih.gov

By mitigating tumor hypoxia, 3-BP enhances the efficacy of PDT, which is an oxygen-dependent therapy. nih.gov A crucial finding from this combination is the significant elevation of autophagy. nih.gov The excessive autophagy induced by the combination of 3-BP and PDT shifts its role from a pro-survival mechanism to a pro-death pathway, promoting cell apoptosis and leading to efficient tumor regression. nih.gov This approach not only inhibits primary tumor growth but also has the potential to inhibit tumor metastasis by down-regulating the hypoxia-inducible factor-1α (HIF-1α). nih.gov

Radiosensitization Potential

This compound has been shown to act as a radiosensitizer, enhancing the effectiveness of radiotherapy (RT). nih.govnih.gov Its ability to modulate tumor metabolism is key to this potential. nih.gov By inhibiting glycolysis and mitochondrial oxidative phosphorylation, 3-BP reduces the high rate of oxygen consumption characteristic of tumor cells. nih.gov This action effectively alleviates tumor hypoxia, a major factor in radioresistance, thereby promoting radiation-induced DNA damage. nih.govnih.gov

In one study, 3-BP was loaded onto bismuth sulfide (B99878) nanospheres, which themselves act as radiosensitizers due to the high atomic number of bismuth. nih.gov The combination of 3-BP and radiotherapy was found to trigger excessive pro-death autophagy, further contributing to the therapeutic efficacy. nih.gov The synergistic effect of this combination was confirmed, highlighting the potential of 3-BP to improve the sensitivity of tumors to radiation treatment through multiple pathways. nih.gov

Antimicrobial Activities of this compound

This compound exhibits notable antimicrobial properties against a range of microorganisms, including bacteria and yeasts. nih.govnih.gov Its efficacy has been particularly studied against Helicobacter pylori, a bacterium linked to chronic gastritis and gastric cancers. nih.gov 3-BP has demonstrated activity against both antibiotic-susceptible and antibiotic-resistant strains of H. pylori. nih.gov

The minimal inhibitory concentrations (MICs) for 3-BP against H. pylori were found to range from 32 to 128 μg/mL, with minimal bactericidal concentrations (MBCs) for all tested strains at 128 μg/mL. nih.gov Time-killing assays revealed a concentration- and time-dependent bactericidal effect. nih.gov Furthermore, checkerboard assays showed a synergistic or additive interaction when 3-BP was combined with conventional antibiotics such as amoxicillin, tetracycline, and clarithromycin (B1669154). nih.gov

Beyond its antibacterial action, 3-BP has also been identified as a highly selective antimicrobial agent against certain yeasts, including those from the Candida and Saccharomyces genera. nih.gov

**Table 4: Antimicrobial Activity of this compound against *Helicobacter pylori***

| Parameter | Finding |

|---|---|

| Minimal Inhibitory Concentration (MIC) | 32 - 128 μg/mL nih.gov |

| Minimal Bactericidal Concentration (MBC) | 128 μg/mL for all tested strains nih.gov |

| Time-Killing Assay | Concentration- and time-dependent bactericidal activity nih.gov |

| Combination with Antibiotics | Synergistic/additive interaction with amoxicillin, tetracycline, and clarithromycin nih.gov |

Antifungal Efficacy (e.g., Cryptococcus neoformans)

3-Bromopyruvic acid (3-BP) has demonstrated significant antifungal activity against the human pathogen Cryptococcus neoformans, an encapsulated yeast that can cause life-threatening meningitis. nih.gov Research has shown that 3-BP is a promising anticryptococcal agent due to its high toxicity toward this fungus. nih.gov The growth inhibition of 110 strains of various fungi was tested, and C. neoformans was found to be particularly susceptible, exhibiting a low Minimal Inhibitory Concentration (MIC). nih.gov

The fungicidal activity of 3-BP against C. neoformans is linked to several mechanisms. nih.govnih.gov A primary factor is the high intracellular accumulation of the compound within the fungal cells. nih.gov This accumulation leads to a rapid and drastic decrease in intracellular ATP levels, which is a key component of the main fungicidal mechanism. nih.govresearchgate.net Furthermore, 3-BP treatment results in a reduction of intracellular glutathione levels. nih.govnih.gov Studies also suggest that 3-BP may induce morphological alterations in C. neoformans cells and potentially initiate programmed cell death through a mitochondrial pathway. nih.gov Another advantageous property of 3-BP is its ability to bypass the Pleiotropic Drug Resistance (PDR) network in yeast, which often confers resistance to other antifungal agents. nih.gov

**Table 1: In Vitro Antifungal Activity of 3-Bromopyruvic Acid Against *Cryptococcus neoformans***

| Parameter | Value | Reference |

|---|---|---|

| Minimal Inhibitory Concentration (MIC) | 0.12 - 0.15 mM | nih.gov |

| Minimal Inhibitory Concentration (MIC) | 0.12 - 0.2 mmol l⁻¹ | researchgate.net |

Antibacterial Efficacy (e.g., Staphylococcus aureus)

In the context of rising antibacterial resistance, 3-Bromopyruvic acid has been identified as a compound with potent and selective bactericidal activity against Staphylococcus aureus. nih.govresearchgate.net This efficacy extends to various human and veterinary strains, including multi-drug-resistant isolates such as methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The active concentrations of 3-BP required to kill S. aureus are comparable to those effective against cancer cells. nih.gov

The antibacterial action of 3-BP is notable for its ability to eliminate even metabolically inactive cells. nih.govresearchgate.net Research has shown that its efficacy is enhanced under conditions that promote the fermentative metabolism of S. aureus (anaerobiosis) or increase the stability of 3-BP itself (acidic pH). nih.gov Beyond its effect on planktonic, or free-floating, bacteria, 3-BP has also demonstrated the ability to disrupt pre-formed S. aureus biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.govresearchgate.net Furthermore, studies have indicated a synergistic effect when 3-BP is combined with the antibiotic gentamicin. nih.govresearchgate.net In contrast to its strong activity against S. aureus, 3-BP showed no significant activity against other critical pathogens like Enterococcus faecium, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp. nih.gov

**Table 2: Antibacterial Profile of 3-Bromopyruvic Acid Against *Staphylococcus aureus***

| Activity | Details | Reference |

|---|---|---|

| Bactericidal Action | Effective against S. aureus, including MRSA strains. | nih.govresearchgate.net |

| Biofilm Disruption | Disrupts pre-formed S. aureus biofilms. | nih.govresearchgate.net |

| Synergism | Shows synergistic activity with gentamicin. | nih.govresearchgate.net |

| Selective Activity | Potent against S. aureus with no relevant activity against several other ESKAPE pathogens. | nih.gov |

Pharmacology and Delivery Strategies for 3 Bromopyruvic Acid Hydrate

Pharmacokinetic Considerations

The therapeutic application of 3-Bromopyruvic acid (3-BP) is significantly influenced by its pharmacokinetic profile, which is characterized by inherent instability under physiological conditions and rapid inactivation. Understanding these factors is crucial for the development of effective delivery strategies.

Half-Life and Stability at Physiological Conditions

3-Bromopyruvic acid is known for its limited stability in aqueous solutions, particularly at physiological pH and temperature. Research has shown that at a physiological temperature of 37°C and a pH of 7.4, 3-BP has a short half-life of approximately 77 minutes. researchgate.net This inherent instability is attributed to the presence of an electronegative bromo group, which increases the reactivity of the adjacent carbonyl carbon, making the molecule susceptible to nucleophilic attack and subsequent degradation. researchgate.net The primary degradation product of 3-BP in aqueous environments is 3-hydroxypyruvate. researchgate.net This rapid decay has significant implications for its administration and underscores the need for formulations that can protect the compound until it reaches its target.

Factors Influencing Stability (e.g., pH)

The stability of 3-Bromopyruvic acid is highly dependent on the pH of its environment. Studies have demonstrated that a lower pH enhances the stability of 3-BP, thereby increasing its half-life. For instance, at a pH of 7.0, the half-life of 3-BP is approximately 160 minutes, which is longer than its half-life at the more alkaline physiological pH of 7.4. researchgate.net This stability is further extended in more acidic conditions, with a half-life of up to 7 hours at a pH range of 6.5-7.0. researchgate.net This pH-dependent stability is a critical consideration, as the extracellular environment of many tumors is known to be more acidic than that of normal tissues.

| pH | Approximate Half-Life (minutes) |

|---|---|

| 7.4 | 77 |

| 7.0 | ~160 |

| 6.5-7.0 | Up to 420 |

Inactivation by Thiol Groups (Glutathione and Proteins)

A major route of inactivation for 3-Bromopyruvic acid in the body is its reaction with thiol groups, which are present in molecules such as the antioxidant glutathione (B108866) (GSH) and various proteins. nih.gov 3-BP is a potent alkylating agent that readily reacts with the sulfhydryl moiety of cysteine residues. dovepress.com

The reaction with glutathione is a significant detoxification pathway. nih.gov 3-BP and GSH can form a 1:1 S-conjugate, a reaction that occurs both extracellularly and intracellularly. nih.gov This conjugation is a primary reason for the observed depletion of cellular glutathione levels upon exposure to 3-BP and can contribute to chemoresistance in tumors with high glutathione concentrations. nih.govnih.gov The rapid and efficient inactivation by abundant thiols in the bloodstream and normal tissues limits the bioavailability of systemically administered free 3-BP.

Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) presents a significant obstacle for the treatment of central nervous system tumors. Current research indicates that 3-Bromopyruvic acid, in its free form, is unable to cross the blood-brain barrier. nih.gov This impermeability severely restricts its potential use for treating brain cancers and metastases. Consequently, strategies to overcome this limitation are a key focus in the development of 3-BP-based therapies for neurological malignancies.

Enhanced Permeability and Retention (EPR) Effect Considerations

The Enhanced Permeability and Retention (EPR) effect is a phenomenon characteristic of many solid tumors, where leaky vasculature and poor lymphatic drainage lead to the accumulation of macromolecules. However, due to its small molecular size, 3-Bromopyruvic acid does not benefit from the EPR effect. nih.gov Its low molecular weight allows it to not only enter tumor tissue but also to be cleared from it rapidly. nih.gov This lack of retention within the tumor microenvironment can diminish its therapeutic efficacy. Therefore, strategies to increase the effective molecular size of 3-BP are necessary to exploit the EPR effect for improved tumor targeting and retention. nih.gov

Advanced Delivery Systems for 3-Bromopyruvic Acid Hydrate (B1144303)

To overcome the pharmacokinetic challenges associated with 3-Bromopyruvic acid, various advanced delivery systems have been explored. These strategies aim to protect the drug from premature degradation and inactivation, prolong its circulation time, and enhance its accumulation at the tumor site.

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating 3-BP within liposomes can shield it from thiol-containing molecules in the bloodstream, thereby increasing its stability and circulation half-life. nih.govdovepress.com Furthermore, liposomal formulations can be designed to improve the permeability of 3-BP into tumor cells and have been shown to enhance its cytotoxic effects compared to the free drug. dovepress.com Targeted liposomes, which are surface-modified with ligands such as folate, can further improve tumor-specific delivery. nih.gov

Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), have been investigated for the formulation of nanoparticles to deliver 3-BP. researchgate.net These polymeric nanoparticles can encapsulate the drug, offering protection from the biological environment and providing a means for controlled and sustained release. researchgate.net This approach can help in maintaining therapeutic concentrations of the drug at the tumor site for an extended period.

Inorganic Nanoparticles: Inorganic nanoparticles, such as gold nanoparticles, have also been explored as carriers for 3-BP. researchgate.net These systems can be engineered for targeted delivery and may offer additional therapeutic modalities, such as photothermal therapy, in conjunction with the chemotherapeutic action of 3-BP.

Cubosomes: Cubosomes are lipid-based nanoparticles with a unique cubic liquid crystalline internal structure. They have been investigated as a carrier for 3-BP, with studies showing that folic acid-modified cubosomes can enhance tumor-targeted delivery and exhibit potent antitumor activity. semanticscholar.org

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to 3-BP or to its carrier system (e.g., PEGylated liposomes) is a common strategy to prolong its circulation time. nih.gov The hydrophilic PEG layer creates a steric barrier that reduces recognition and uptake by the reticuloendothelial system, thereby decreasing clearance and increasing the likelihood of tumor accumulation. nih.gov

| Delivery System | Rationale and Advantages |

|---|---|

| Liposomes | Protects 3-BP from inactivation, improves stability and permeability, allows for targeted delivery. nih.govdovepress.comdovepress.com |

| Polymeric Nanoparticles (e.g., PLGA) | Provides controlled and sustained release, protects the drug from degradation. researchgate.net |

| Inorganic Nanoparticles (e.g., Gold) | Enables targeted delivery and potential for combination therapies. researchgate.net |

| Cubosomes | Enhances tumor-targeted delivery, particularly when surface-modified. semanticscholar.org |

| PEGylation | Prolongs circulation half-life by reducing clearance. nih.gov |

Liposomal Formulations

Liposomal formulations represent a significant strategy to enhance the therapeutic potential of 3-bromopyruvic acid (3-BP). nih.gov As a small molecule, unformulated 3-BP can be rapidly inactivated in the bloodstream by thiol-containing molecules like glutathione and may not be retained effectively within tumor tissues. nih.govresearchgate.net Encapsulating 3-BP within liposomes, which are microscopic vesicles composed of a lipid bilayer, can protect it from premature degradation, improve its pharmacokinetic profile, and facilitate better retention within the tumor microenvironment. nih.govdovepress.com This encapsulation can help overcome some of the challenges associated with the systemic delivery of crude 3-BP. nih.gov Research has shown that liposomal formulations of 3-BP can have a more potent cytotoxic effect compared to the unformulated drug, particularly at lower concentrations. dovepress.com

Targeted Liposomes (e.g., Folate, Transferrin Ligands)

To further enhance tumor specificity, liposomes can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. nih.govresearchgate.net This active targeting approach aims to increase the concentration of the encapsulated drug at the tumor site, thereby improving efficacy while minimizing off-target effects. researchgate.net

Folate Receptor Targeting: The folate receptor is frequently overexpressed in various types of cancer cells. nih.gov By attaching folic acid or its derivatives to the surface of 3-BP-loaded liposomes, these nanocarriers can selectively bind to and be internalized by cancer cells via folate receptor-mediated endocytosis. nih.govnih.gov This strategy has been shown to significantly increase the cellular uptake and cytotoxicity of encapsulated drugs in tumor cells compared to non-targeted liposomes. nih.gov

Transferrin Receptor Targeting: The transferrin receptor (TfR) is another attractive target for cancer therapy, as its expression is often upregulated in rapidly dividing cancer cells to meet their high demand for iron. mdpi.com Transferrin (Tf), the natural ligand for this receptor, can be conjugated to the surface of liposomes. mdpi.com These Tf-targeted liposomes can then deliver their 3-BP payload more specifically to cancer cells expressing high levels of TfR. nih.gov

Other ligands, such as those targeting the epidermal growth factor receptor (EGFR), have also been explored to improve the targeted delivery of liposomal 3-BP. dovepress.com Studies using an ovarian tumor spheroid model demonstrated that EGFR-targeted liposomes could effectively deliver 3-BP. dovepress.com

| Targeting Ligand | Receptor Target | Rationale for Use with 3-BP Liposomes | Key Findings |

| Folate | Folate Receptor | Overexpressed on many cancer cells, mediating endocytosis of the liposome. nih.govnih.gov | Enhances selective internalization by tumor cells, potentially increasing 3-BP's cytotoxic effect at the target site. nih.govnih.gov |

| Transferrin | Transferrin Receptor (TfR) | Upregulated in proliferating cancer cells to meet increased iron requirements. nih.govmdpi.com | Improves tumor targeting by binding to the highly expressed TfR on cancer cells. nih.gov |

| GE11 Peptide | Epidermal Growth Factor Receptor (EGFR) | Overexpressed in certain cancers, such as ovarian cancer. | EGFR-targeted liposomal 3-BP showed improved permeability and cytotoxicity in an ovarian cancer spheroid model. dovepress.com |

PEGylated Liposomes (Stealth Liposomes)

PEGylation is a widely used technique to improve the systemic circulation time of liposomes. nih.gov It involves attaching polyethylene glycol (PEG) chains to the outer surface of the lipid vesicles. nih.govbiochempeg.com This PEG layer creates a protective hydrophilic shield that sterically hinders the binding of opsonin proteins from the blood, which would otherwise mark the liposomes for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govbiochempeg.com

These "stealth liposomes" can evade the immune system, leading to a significantly prolonged presence in the bloodstream. nih.govnih.gov The extended circulation time increases the probability of the liposomes accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.net The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow these long-circulating nanoparticles to extravasate and become trapped in the tumor interstitium. nih.govresearchgate.net By increasing the size of the 3-BP-containing particle, PEGylated liposomes can improve its retention within the tumor, potentially enhancing its therapeutic effect. nih.gov

Nanoparticle-Based Delivery Systems

Nanoparticle-based systems offer a versatile platform for the delivery of therapeutic agents like 3-BP. nih.govmdpi.com These systems can be engineered from a variety of materials, including polymers and inorganic materials, to improve drug solubility, stability, and biodistribution. nih.govmdpi.com By encapsulating or conjugating 3-BP with nanoparticles, it is possible to achieve passive or active tumor targeting, thereby increasing the drug's concentration at the site of action while reducing systemic exposure. nih.gov

Gold Nanoparticles (AuNPs)

Gold nanoparticles (AuNPs) have emerged as promising carriers for drug delivery due to their biocompatibility, ease of synthesis, and tunable surface chemistry. nih.govmdpi.com Their surface can be readily modified to attach therapeutic molecules like 3-BP. nih.gov

Research has demonstrated that covalently linking 3-BP to gold nanoclusters can create a nanodrug with a well-defined structure. nih.gov This approach has been investigated for preventing post-surgical tumor recurrence. nih.gov In addition to acting as a delivery vehicle, AuNPs possess unique optical properties that can be exploited for theranostic applications, such as photothermal therapy, where the nanoparticles generate heat upon laser irradiation to destroy cancer cells. nih.govmdpi.com This creates the potential for a dual-modality treatment, combining the chemotherapeutic action of 3-BP with the photothermal effects of the gold core. nih.gov

Mitochondria-Targeted Nanoparticles

Since a key mechanism of 3-BP involves the inhibition of mitochondrial-bound hexokinase-2 and oxidative phosphorylation, directly delivering the drug to the mitochondria is a highly attractive strategy. nih.govnih.gov Mitochondria-targeted nanoparticles are designed to accumulate within this specific organelle, thereby maximizing the drug's effect on cellular energy metabolism. frontiersin.orgmdpi.com

One common approach involves decorating the nanoparticle surface with mitochondria-targeting ligands, such as the lipophilic triphenylphosphonium (TPP) cation. nih.govfrontiersin.org The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged TPP-conjugated nanoparticles within the mitochondria of cancer cells. nih.gov A study developed a TPP-functionalized gold nanoparticle system for delivering 3-BP. nih.gov This targeted construct (T-3-BP-AuNP) demonstrated enhanced anticancer activity compared to both free 3-BP and a non-targeted nanoparticle equivalent. The system was shown to effectively inhibit glycolysis and disrupt mitochondrial oxidative phosphorylation. nih.gov

| Nanoparticle Type | Targeting Strategy | Rationale | Key Research Findings |

| Gold Nanoparticles (AuNPs) | Surface Conjugation | Biocompatible carrier with tunable surface for attaching 3-BP. nih.govnih.gov Offers potential for combined chemo- and photothermal therapy. nih.gov | 3-BP-conjugated gold nanoclusters were effective in preventing postsurgical tumor recurrence in mouse models. nih.gov |

| Mitochondria-Targeted Nanoparticles | Triphenylphosphonium (TPP) Ligands | TPP cations are drawn to the negative membrane potential of mitochondria, concentrating the nanoparticle at the target site. nih.govfrontiersin.org | TPP-decorated gold nanoparticles carrying 3-BP showed enhanced anticancer activity and greater disruption of cancer cell metabolism compared to non-targeted versions. nih.gov |

Microencapsulation (e.g., Beta-Cyclodextrin)

Microencapsulation provides another avenue for the systemic delivery of 3-BP. This technique involves entrapping the drug within a carrier matrix, such as cyclodextrins.

Beta-cyclodextrins (β-CD) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. mdpi.com This structure allows them to form inclusion complexes with various "guest" molecules, like 3-BP, effectively encapsulating them. mdpi.comnih.gov The formation of such a complex can enhance the solubility and stability of the guest molecule. nih.govmdpi.com

A study investigating the systemic delivery of 3-BP for pancreatic cancer used a formulation where 3-BP was microencapsulated in a complex with β-cyclodextrin. nih.gov The encapsulation was achieved by adding 3-BP to a solution of β-CD, followed by sonication and lyophilization. nih.gov This microencapsulated formulation (β-CD–3-BP) demonstrated strong anticancer effects in an orthotopic xenograft mouse model of pancreatic cancer. nih.gov The study highlighted microencapsulation with β-CD as a promising step toward achieving a systemically deliverable form of 3-BP. nih.gov

Other Novel Formulations (e.g., Wafer, Aerosol, Conjugates)

Beyond nanoparticle and liposomal formulations, research has explored other innovative delivery methods for 3-bromopyruvic acid (3-BrPA) to enhance its therapeutic potential. These include locally implanted wafers, inhalable aerosols for targeted lung delivery, and molecular conjugates designed to improve cellular uptake and specificity.

Wafers

For localized treatment of tumors, particularly glioblastoma, biodegradable wafers have been developed to deliver 3-BrPA directly to the tumor site. This method is designed to bypass the blood-brain barrier, a significant obstacle for systemically administered 3-BrPA. nih.govnih.gov Researchers have incorporated 3-BrPA into wafers made from a poly(carboxyphenoxy-propane):sebacic acid anhydride (B1165640) (pCPP:SA) polymer matrix. nih.govnih.gov These wafers are designed to be implanted in the tumor resection cavity following surgery, where they slowly release the drug over an extended period. nih.gov

This approach offers several advantages over systemic administration, including concentrating the therapeutic agent locally at the tumor site, which can increase efficacy while avoiding systemic toxicity. nih.gov In a rodent glioma model, animals treated with a 5% 3-BrPA wafer showed a significant increase in survival compared to control groups. nih.gov The combination of the 3-BrPA wafer with oral temozolomide (B1682018) (TMZ) demonstrated a synergistic effect, leading to significantly increased survival compared to either treatment alone. nih.gov

Table 1: Efficacy of 3-BrPA Wafer in a Rodent Glioma Model

| Treatment Group | Median Survival | Statistical Significance vs. Control | Key Finding |

|---|---|---|---|

| Control | Not specified | N/A | Baseline survival |

| 5% 3-BrPA Wafer | Significantly increased | P = .0027 | Monotherapy shows efficacy nih.gov |

| 5% 3-BrPA Wafer + TMZ | Significantly increased over either therapy alone | Not specified | Synergistic effect with standard chemotherapy nih.gov |

| 5% 3-BrPA Wafer + TMZ + XRT | 30% long-term survivorship | No statistical difference noted vs. TMZ + XRT | Potential for long-term survival in a combined modality approach nih.gov |

Aerosol

Aerosolized delivery of 3-BrPA has been investigated as a targeted approach for lung cancer chemoprevention and treatment. nih.govaacrjournals.org This method allows for direct administration to the lungs, aiming to maximize drug concentration in the target tissue while minimizing systemic exposure and associated toxicities. nih.gov Studies in a mouse lung tumor model induced by benzo(a)pyrene showed that aerosolized 3-BrPA significantly decreased both tumor multiplicity and tumor load. nih.govaacrjournals.org

A key finding from this research was that while oral gavage of 3-BrPA also reduced tumor load effectively, it was associated with liver toxicity. nih.gov In contrast, the aerosolized formulation achieved comparable efficacy in tumor reduction without evidence of liver toxicity, highlighting its potential as a safer administration route for lung-related malignancies. nih.govaacrjournals.org The mechanism of action in the lungs was linked to the induction of apoptosis, as indicated by increased staining for cleaved caspase-3. nih.govaacrjournals.org

Table 2: Comparison of Aerosol vs. Oral Gavage Delivery of 3-BrPA in a Mouse Lung Tumor Model

| Delivery Method | Dose | Tumor Multiplicity Reduction | Tumor Load Reduction | Liver Toxicity |

|---|---|---|---|---|

| Oral Gavage | 20 mg/kg | 58% | 83% | Mild toxicity observed nih.govaacrjournals.org |

| Aerosol | 10 mg/mL | 49% | 80% | No toxicity observed nih.govaacrjournals.org |

Conjugates

Drug conjugation involves linking a therapeutic agent to another molecule, such as an antibody, a polymer, or a small molecule, to improve its delivery, stability, or targeting. nih.govmdpi.com For 3-BrPA, various conjugation strategies have been considered to overcome its limitations. nih.gov

Small Molecule Conjugates: A conjugate of 3-BrPA with perillyl alcohol has been developed. This formulation was designed to create an analog that does not depend on the monocarboxylate transporter 1 (MCT1) for cellular uptake, potentially overcoming resistance in some tumor cells. nih.gov

Glutathione Conjugates: It has been observed that 3-BrPA reacts directly with glutathione (GSH) in a 1:1 ratio to form an S-conjugate. nih.gov This reaction occurs both in the absence of cells and intracellularly and appears to be a primary reason for the depletion of cellular GSH levels in cells treated with 3-BrPA. nih.gov While this is a naturally occurring conjugation, understanding this interaction is crucial for its pharmacological profile.